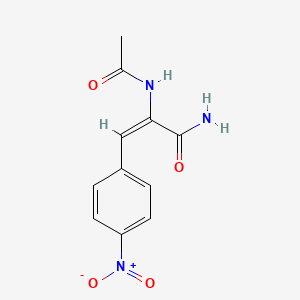
2-(2-allylphenoxy)-N-(2-methoxyethyl)ethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-allylphenoxy)-N-(2-methoxyethyl)ethanamine, also known as ALEPH, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. ALEPH belongs to the class of phenylethylamines, which are known for their psychoactive properties. However, ALEPH has shown promise in treating various medical conditions without causing psychoactive effects.
Mecanismo De Acción
The mechanism of action of 2-(2-allylphenoxy)-N-(2-methoxyethyl)ethanamine involves its ability to inhibit the reuptake of serotonin in the brain. By doing so, 2-(2-allylphenoxy)-N-(2-methoxyethyl)ethanamine increases the levels of serotonin, which in turn, regulates mood, appetite, and sleep. 2-(2-allylphenoxy)-N-(2-methoxyethyl)ethanamine also acts as an agonist for the 5-HT1A receptor, which is a subtype of serotonin receptor. Activation of the 5-HT1A receptor has been found to have anxiolytic and antidepressant effects.
Biochemical and Physiological Effects:
2-(2-allylphenoxy)-N-(2-methoxyethyl)ethanamine has been found to have various biochemical and physiological effects. 2-(2-allylphenoxy)-N-(2-methoxyethyl)ethanamine increases the levels of serotonin in the brain, which regulates mood, appetite, and sleep. 2-(2-allylphenoxy)-N-(2-methoxyethyl)ethanamine also acts as an agonist for the 5-HT1A receptor, which has anxiolytic and antidepressant effects. 2-(2-allylphenoxy)-N-(2-methoxyethyl)ethanamine has antioxidant and anti-inflammatory properties, making it a potential candidate for treating neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 2-(2-allylphenoxy)-N-(2-methoxyethyl)ethanamine is its ability to selectively inhibit serotonin reuptake without causing psychoactive effects. This makes it a potential candidate for treating various medical conditions, including depression, anxiety, and addiction. However, one limitation of 2-(2-allylphenoxy)-N-(2-methoxyethyl)ethanamine is its limited availability and high cost, which can hinder its use in lab experiments.
Direcciones Futuras
Future research on 2-(2-allylphenoxy)-N-(2-methoxyethyl)ethanamine could focus on its potential therapeutic applications in treating neurodegenerative diseases, such as Alzheimer's and Parkinson's. 2-(2-allylphenoxy)-N-(2-methoxyethyl)ethanamine's antioxidant and anti-inflammatory properties make it a potential candidate for treating these diseases. Future research could also focus on developing more efficient and cost-effective synthesis methods for 2-(2-allylphenoxy)-N-(2-methoxyethyl)ethanamine, making it more accessible for lab experiments. Additionally, further research could investigate the long-term effects of 2-(2-allylphenoxy)-N-(2-methoxyethyl)ethanamine on the brain and the body.
Métodos De Síntesis
The synthesis of 2-(2-allylphenoxy)-N-(2-methoxyethyl)ethanamine involves several steps, including the condensation of 2-allylphenol with 2-(2-bromoethyl)-N-methylethanamine, followed by the reduction of the resulting intermediate with lithium aluminum hydride. This process yields 2-(2-allylphenoxy)-N-(2-methoxyethyl)ethanamine as a white crystalline solid.
Aplicaciones Científicas De Investigación
Recent studies have shown that 2-(2-allylphenoxy)-N-(2-methoxyethyl)ethanamine has potential therapeutic applications in treating various medical conditions, including depression, anxiety, and addiction. 2-(2-allylphenoxy)-N-(2-methoxyethyl)ethanamine has been found to act as a selective serotonin reuptake inhibitor (SSRI), which means it increases the levels of serotonin in the brain. Serotonin is a neurotransmitter that plays a crucial role in regulating mood, appetite, and sleep. 2-(2-allylphenoxy)-N-(2-methoxyethyl)ethanamine has also been found to have anti-inflammatory and antioxidant properties, making it a potential candidate for treating neurodegenerative diseases.
Propiedades
IUPAC Name |
2-methoxy-N-[2-(2-prop-2-enylphenoxy)ethyl]ethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO2/c1-3-6-13-7-4-5-8-14(13)17-12-10-15-9-11-16-2/h3-5,7-8,15H,1,6,9-12H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKFQHYUQROCTKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNCCOC1=CC=CC=C1CC=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methoxy-N-[2-(2-prop-2-enylphenoxy)ethyl]ethanamine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(4-benzyl-1-piperazinyl)carbonothioyl]-N,N-dimethylaniline](/img/structure/B5180959.png)

![2-(3-chlorobenzyl)-1-cyclohexyloctahydropyrrolo[1,2-a]pyrazine](/img/structure/B5180969.png)
![N-[4-(1,3-benzothiazol-2-ylthio)-3-chlorophenyl]-3,5-dichloro-2-hydroxybenzamide](/img/structure/B5180972.png)
![5-[3-methoxy-4-(2-phenoxyethoxy)benzylidene]-3-(2-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5180980.png)
![N-[3-(2-furyl)phenyl]-1-(3-isoxazolylmethyl)-4-piperidinecarboxamide](/img/structure/B5180983.png)
![N~1~,N~2~-bis(4-chloro-2-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5180994.png)
![1-benzyl-5-(3-chlorophenyl)-7,8-dimethoxy-3-phenyl-3H-pyrazolo[3,4-c]isoquinoline](/img/structure/B5181005.png)

![N-[2-(4-methoxyphenyl)-1-({[2-(4-morpholinyl)ethyl]amino}carbonyl)vinyl]benzamide](/img/structure/B5181019.png)
![4-{3-[5-(4-biphenylylmethyl)-1,3,4-oxadiazol-2-yl]propanoyl}thiomorpholine](/img/structure/B5181031.png)

![4-butoxy-N-[(1-naphthylamino)carbonothioyl]benzamide](/img/structure/B5181042.png)
